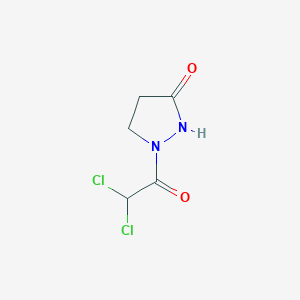

1-(2,2-dichloroacetyl)tetrahydro-3H-pyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,2-dichloroacetyl)tetrahydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C5H6Cl2N2O2 and a molecular weight of 197.02 .

Synthesis Analysis

The synthesis of pyrazoles, which includes 1-(2,2-dichloroacetyl)tetrahydro-3H-pyrazol-3-one, can be achieved through several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of 1-(2,2-dichloroacetyl)tetrahydro-3H-pyrazol-3-one is based on its molecular formula, C5H6Cl2N2O2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2,2-dichloroacetyl)tetrahydro-3H-pyrazol-3-one include its molecular formula (C5H6Cl2N2O2), molecular weight (197.02), and its status as a chemical compound .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

1,2-dihydro-3H-pyrazol-3-one derivatives have attracted attention in medicinal chemistry due to their potential as drug candidates. Researchers explore their pharmacological properties, such as anti-inflammatory, antitumor, and antimicrobial effects. These compounds serve as scaffolds for designing novel drugs with improved efficacy and reduced side effects .

Pesticide and Herbicide Development

The dichloroacetyl group in 1,2-dihydro-3H-pyrazol-3-one contributes to its herbicidal and pesticidal properties. Scientists investigate its effectiveness against pests, weeds, and pathogens. By modifying the structure, they aim to create environmentally friendly agrochemicals .

Coordination Chemistry and Metal Complexes

1,2-dihydro-3H-pyrazol-3-one acts as a versatile ligand in coordination chemistry. Researchers synthesize metal complexes by coordinating it with transition metals (e.g., copper, nickel, or palladium). These complexes find applications in catalysis, material science, and bioinorganic chemistry .

Organic Synthesis

The reactivity of 1,2-dihydro-3H-pyrazol-3-one allows for diverse transformations. Chemists use it as a building block to create more complex molecules. For instance, it participates in cycloaddition reactions, heterocycle synthesis, and annulation processes .

Material Science and Polymer Chemistry

Researchers explore the incorporation of 1,2-dihydro-3H-pyrazol-3-one into polymers and materials. Its unique structure influences material properties, such as solubility, thermal stability, and optical behavior. Applications include drug delivery systems, coatings, and sensors .

Computational Chemistry and Molecular Modeling

Theoretical studies investigate the electronic structure, tautomerism, and conformational preferences of 1,2-dihydro-3H-pyrazol-3-one. Quantum mechanical calculations provide insights into its reactivity and stability. Such knowledge aids in rational drug design and predicting chemical behavior .

Propriétés

IUPAC Name |

1-(2,2-dichloroacetyl)pyrazolidin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2O2/c6-4(7)5(11)9-2-1-3(10)8-9/h4H,1-2H2,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYFLNPSVXWXGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(NC1=O)C(=O)C(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Dichloroacetyl)pyrazolidin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Pyridin-3-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2682165.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2682169.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2682170.png)

![7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2682172.png)

![7-Methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2682175.png)

![N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2682179.png)

![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2682180.png)

![1-{3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2682183.png)